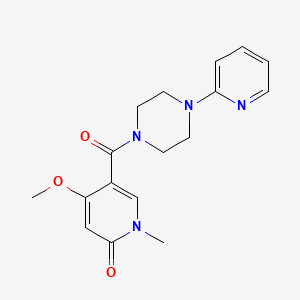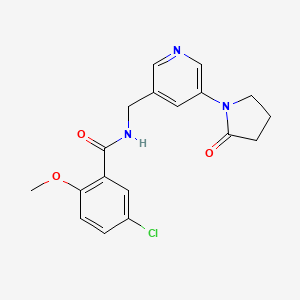![molecular formula C21H25N5O2S B2799449 N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896314-57-1](/img/structure/B2799449.png)
N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Synthesis and Antiexudative Activity : A study highlighted the synthesis of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, demonstrating significant antiexudative properties in 91% of the newly synthesized derivatives, with five compounds exceeding the reference drug's activity. This indicates the potential for developing new medications with minimized toxicity and enhanced efficacy (Chalenko et al., 2019).
Anticancer and Antimicrobial Activities : Research into the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine and its derivatives showed potential for structural characterization and biological applications, including anticancer and antimicrobial activities (Panchal & Patel, 2011).
Gold (III) and Nickel (II) Metal Ion Complexes : A study synthesized and investigated the behavior of a ligand with gold (III) and nickel (II) metal ions, demonstrating significant cytotoxic effects against breast cancer cell lines. This suggests the possibility of developing effective anticancer agents with low toxicity (Ghani & Alabdali, 2022).
Antiviral and Virucidal Activity : Novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were synthesized, showing potential to reduce viral replication of human adenovirus and ECHO-9 virus, highlighting their promise as antiviral agents (Wujec et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes such asEnoyl ACP Reductase and DHFR Enzyme . These enzymes play crucial roles in bacterial fatty acid synthesis and DNA synthesis, respectively .
Mode of Action
This interaction could potentially inhibit the activity of the target enzymes, leading to the disruption of essential biological processes .
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of Enoyl ACP Reductase would disrupt fatty acid synthesis, while inhibition of DHFR Enzyme would interfere with DNA synthesis . The downstream effects of these disruptions could include impaired cell growth and replication.
Pharmacokinetics
They are metabolized in the liver and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would likely include the disruption of essential biological processes such as fatty acid synthesis and DNA synthesis. This could lead to cell death, particularly in bacterial cells .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-28-18-12-6-5-11-17(18)20-23-24-21(26(20)25-13-7-8-14-25)29-15-19(27)22-16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQVEEXREWHLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
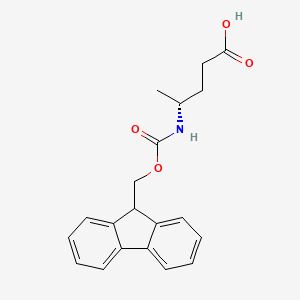
![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2799368.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799369.png)
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2799370.png)
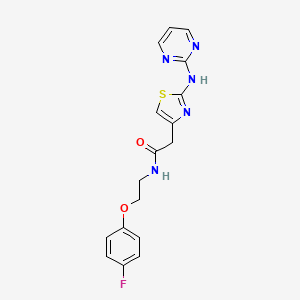
![N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2799374.png)
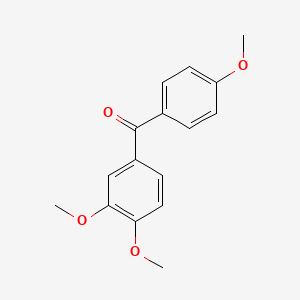
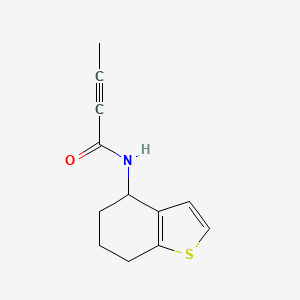
![2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine](/img/structure/B2799379.png)
![2-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2799381.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2799383.png)

